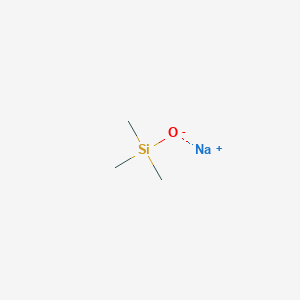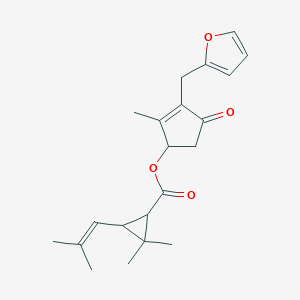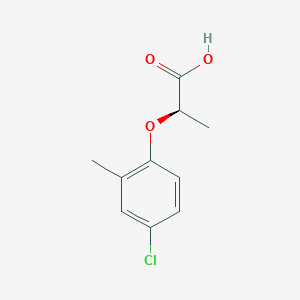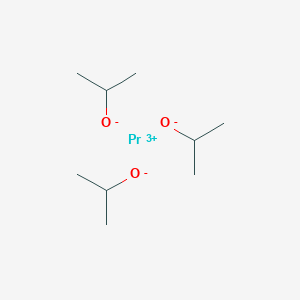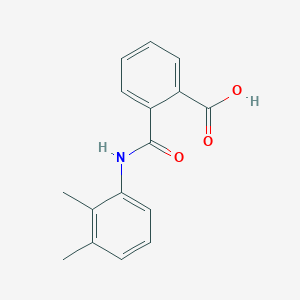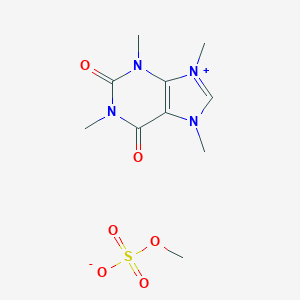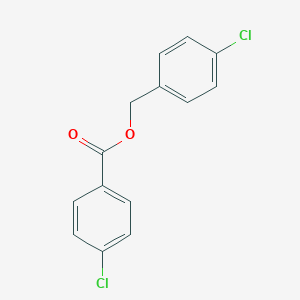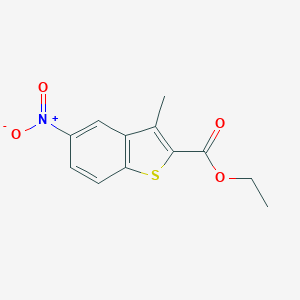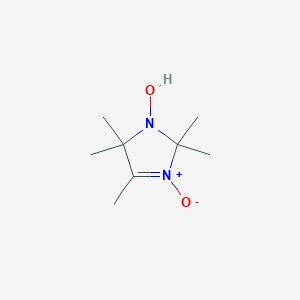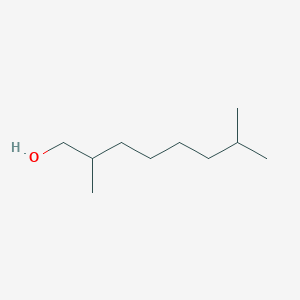
2,7-Dimethyl-1-octanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Dimethyl-1-octanol, also known as DMDO, is an organic compound with a molecular formula of C10H22O. This compound is a colorless liquid with a characteristic odor and is used in various scientific research applications due to its unique properties.
作用机制
The mechanism of action of 2,7-Dimethyl-1-octanol is not fully understood. However, it is believed that it acts as an insect pheromone mimic, binding to specific receptors in the insect's antennae. This binding triggers a physiological response in the insect, altering its behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,7-Dimethyl-1-octanol are primarily observed in insects. When exposed to this compound, insects exhibit altered behavior, such as increased attraction or repulsion. This effect is due to the compound's ability to mimic insect pheromones and bind to specific receptors in the insect's antennae.
实验室实验的优点和局限性
The advantages of using 2,7-Dimethyl-1-octanol in lab experiments include its high yield synthesis method, its ability to mimic insect pheromones, and its potential use in the synthesis of chiral compounds. However, the limitations of using this compound include its limited use in research outside of insect behavior studies and its potential toxicity in high concentrations.
未来方向
For the use of 2,7-Dimethyl-1-octanol in scientific research include further studies on its mechanism of action and potential use in the synthesis of chiral compounds. Additionally, research on the potential use of this compound as a natural insect repellent or attractant may also be explored.
合成方法
The synthesis of 2,7-Dimethyl-1-octanol is typically achieved through the reaction of 2,7-octadiene with hydrogen peroxide and acetic acid. This reaction results in the formation of 2,7-Dimethyl-1-octanol as the main product. This synthesis method is preferred due to its high yield and efficiency.
科学研究应用
2,7-Dimethyl-1-octanol has been used in various scientific research applications, including the study of insect behavior, as a pheromone mimic. It has also been used as a reagent in organic synthesis, particularly in the synthesis of chiral compounds. Additionally, it has been used as a solvent in the production of flavors and fragrances.
属性
CAS 编号 |
15250-22-3 |
|---|---|
产品名称 |
2,7-Dimethyl-1-octanol |
分子式 |
C10H22O |
分子量 |
158.28 g/mol |
IUPAC 名称 |
2,7-dimethyloctan-1-ol |
InChI |
InChI=1S/C10H22O/c1-9(2)6-4-5-7-10(3)8-11/h9-11H,4-8H2,1-3H3 |
InChI 键 |
FNLOIWOIWFHQSI-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCC(C)CO |
规范 SMILES |
CC(C)CCCCC(C)CO |
同义词 |
2,7-Dimethyl-1-octanol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



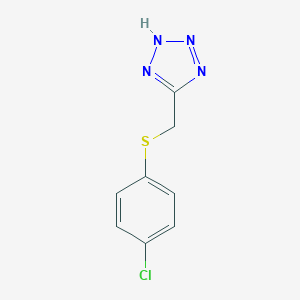
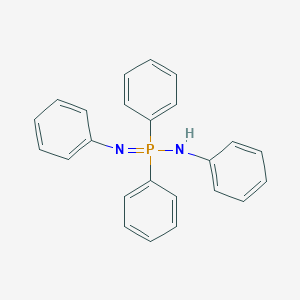
![1-Naphthalenesulfonic acid, 5-hydroxy-6-[[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt](/img/structure/B95664.png)
